![molecular formula C14H12ClNO B13007614 3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007614.png)
3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with 4-chlorobenzaldehyde under acidic conditions, leading to the formation of the oxazine ring. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups such as nitro, sulfonyl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit cell proliferation in breast cancer cells by interfering with specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds share a similar core structure but differ in the position of the nitrogen and oxygen atoms.
Morpholine: A tetrahydro-1,4-oxazine, commonly used in organic synthesis.
Ifosfamide: An oxazine derivative used as a chemotherapeutic agent.
Uniqueness
3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the chlorophenyl group, which can enhance its chemical reactivity and potential biological activities. This structural feature distinguishes it from other oxazine derivatives and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H12ClNO |
|---|---|
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H12ClNO/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8,13,16H,9H2 |
InChI-Schlüssel |
BNFQIVBGTSBXGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


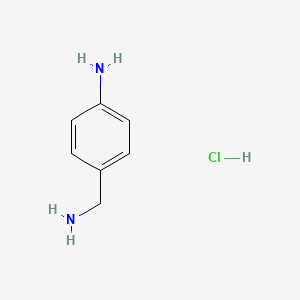
![Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate](/img/structure/B13007533.png)

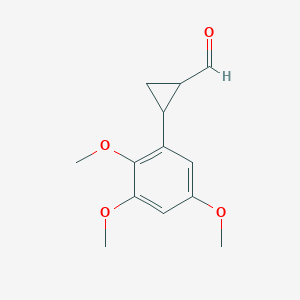
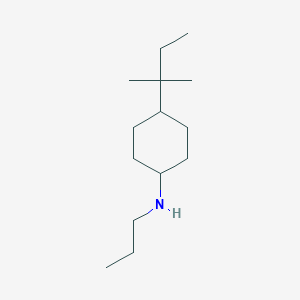


![3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13007567.png)
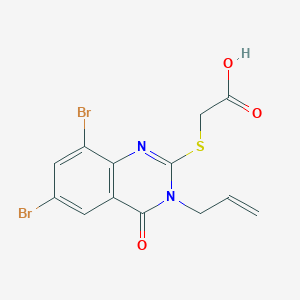
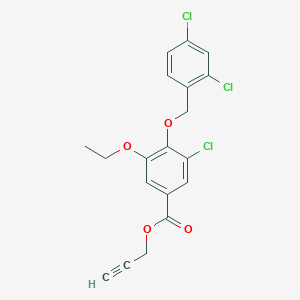
![4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13007596.png)
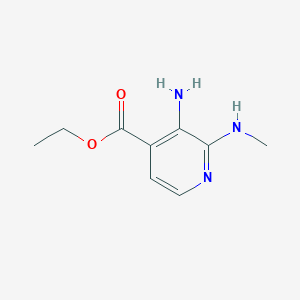
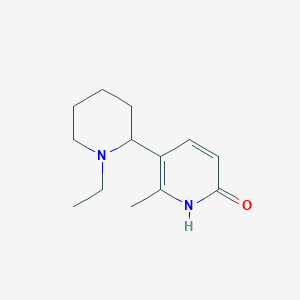
![7-(Bromomethyl)benzo[d]thiazole](/img/structure/B13007626.png)
